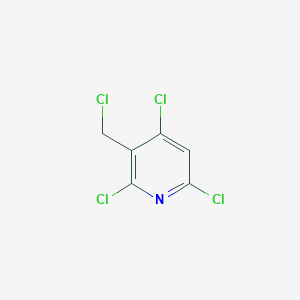
2,4,6-Trichloro-3-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-3-(chloromethyl)pyridine: is a chlorinated pyridine derivative with the molecular formula C6H3Cl4N and a molecular weight of 230.91 g/mol . This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding pyridine oxides under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
2,4,6-Trichloro-3-(chloromethyl)pyridine has several applications in scientific research:
Agriculture: It is used as a nitrification inhibitor to reduce nitrogen loss in soils, thereby enhancing nitrogen use efficiency in crops.
Environmental Studies: The compound is studied for its effects on soil nitrogen dynamics and greenhouse gas emissions.
Chemical Research: It serves as a precursor for the synthesis of various pyridine derivatives used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-3-(chloromethyl)pyridine involves its interaction with soil microorganisms. As a nitrification inhibitor, it targets the ammonia-oxidizing bacteria, inhibiting the conversion of ammonia to nitrate. This reduces nitrogen loss through leaching and denitrification, thereby improving nitrogen availability for plants .
Comparison with Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine:
2,4,6-Trichloropyridine: Another chlorinated pyridine derivative with similar chemical properties but different applications.
Uniqueness: 2,4,6-Trichloro-3-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a nitrification inhibitor makes it valuable in agricultural practices to enhance nitrogen use efficiency and reduce environmental impact .
Properties
Molecular Formula |
C6H3Cl4N |
|---|---|
Molecular Weight |
230.9 g/mol |
IUPAC Name |
2,4,6-trichloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-2-3-4(8)1-5(9)11-6(3)10/h1H,2H2 |
InChI Key |
VQWHRKAYUFAVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















